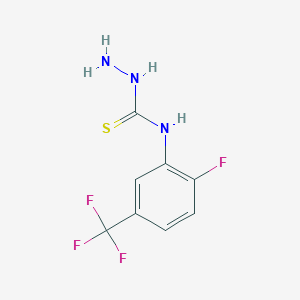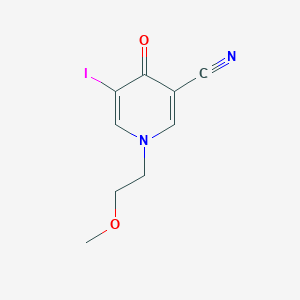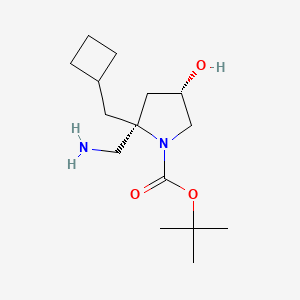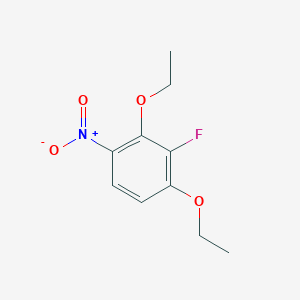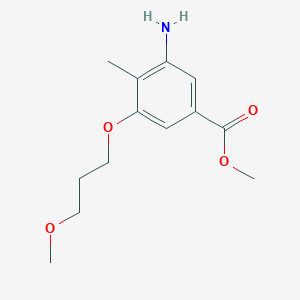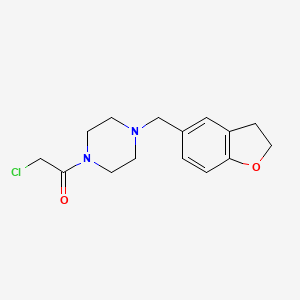
Cyclobutyl(2,5-difluorophenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutyl(2,5-difluorophenyl)methanamine is an organic compound with the molecular formula C11H13F2N. It features a cyclobutyl group attached to a 2,5-difluorophenyl ring, with a methanamine group serving as the functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cyclobutyl(2,5-difluorophenyl)methanamine typically involves the following steps:
Formation of the Cyclobutyl Group: The cyclobutyl group can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Difluorophenyl Group: The 2,5-difluorophenyl group is introduced via electrophilic aromatic substitution reactions.
Attachment of the Methanamine Group: The final step involves the attachment of the methanamine group through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reagents: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .
Applications De Recherche Scientifique
Cyclobutyl(2,5-difluorophenyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mécanisme D'action
The mechanism of action of Cyclobutyl(2,5-difluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific context and application .
Comparaison Avec Des Composés Similaires
Cyclobutyl(2,5-difluorophenyl)methanamine hydrochloride: A hydrochloride salt form of the compound with similar properties.
1-cyclobutyl-1-(2,5-difluorophenyl)methanamine: A closely related analog with slight structural variations.
Uniqueness: this compound is unique due to its specific combination of a cyclobutyl group and a 2,5-difluorophenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C11H13F2N |
|---|---|
Poids moléculaire |
197.22 g/mol |
Nom IUPAC |
cyclobutyl-(2,5-difluorophenyl)methanamine |
InChI |
InChI=1S/C11H13F2N/c12-8-4-5-10(13)9(6-8)11(14)7-2-1-3-7/h4-7,11H,1-3,14H2 |
Clé InChI |
ZAUFXXQWRHSAPI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C(C2=C(C=CC(=C2)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


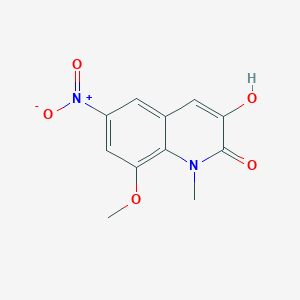
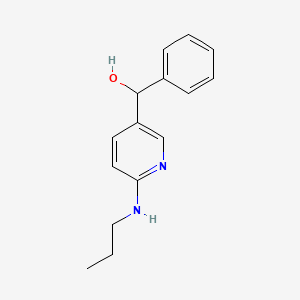

![5,8-Dihydro-6H-pyrano[3,4-d]pyrimidine-4-carboxylic acid](/img/structure/B12995721.png)
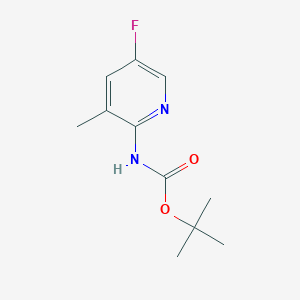
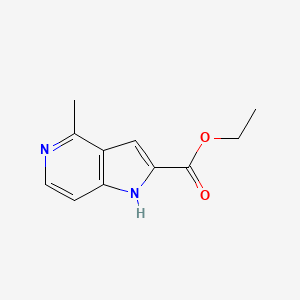
![6-Methyl-2-[(4-nitro-benzylidene)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile](/img/structure/B12995735.png)
